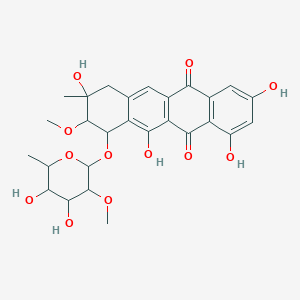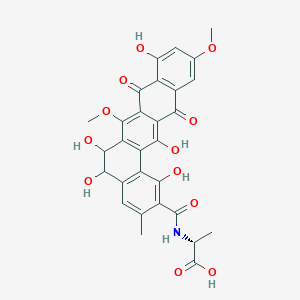
Furaquinocin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furaquinocin F is a synthetic compound that belongs to the class of quinolone antibiotics. It was first synthesized by researchers in the early 1990s and has been the subject of numerous scientific studies since then. Furaquinocin F has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Biological Activity
Furaquinocin F, along with other furaquinocins, is a part of the furaquinocin series of compounds, known for their unique structural characteristics and biological activities. These compounds are natural polyketide-isoprenoid hybrids, produced by various Streptomyces species. Furaquinocins exhibit notable antitumor activity, making them of significant interest in pharmaceutical research.
Biosynthesis of Furaquinocins : Kawasaki et al. (2006) explored the biosynthesis of furaquinocin A, a compound closely related to furaquinocin F. They identified a gene cluster responsible for its biosynthesis in Streptomyces sp. This discovery is pivotal in understanding the biosynthetic pathways of furaquinocins and their potential applications in drug development (Kawasaki et al., 2006).
Prenyltransferase in Furaquinocin Biosynthesis : Kumano et al. (2010) identified and characterized Fur7, a prenyltransferase enzyme, which plays a critical role in the biosynthesis of furaquinocin. Understanding the role of such enzymes can lead to insights into the production and structural modification of furaquinocins, including furaquinocin F (Kumano et al., 2010).
Structural Elucidation and Synthesis
The complex structures of furaquinocins have been a subject of extensive study, leading to insights into their synthesis and potential modifications for therapeutic applications.
Elucidation of Furaquinocins Structures : Panthee et al. (2011) identified novel furaquinocin analogues, providing insights into the structural diversity of this compound series. Such studies are crucial for understanding the structural basis of the biological activities of furaquinocins (Panthee et al., 2011).
Total Synthesis of Furaquinocins : The total synthesis of various furaquinocins, including furaquinocin A, B, and E, has been achieved by Trost et al. (2003). This synthesis process is vital for facilitating the study of these compounds in a controlled laboratory setting, potentially leading to new cancer therapies (Trost et al., 2003).
Potential Therapeutic Applications
The exploration of furaquinocins, including furaquinocin F, in various therapeutic applications, particularly in oncology, is an active area of research.
- Antitumor Activities of Furaquinocins : Ishibashi et al. (1991) and Komiyama et al. (1990) have reported the cytocidal activities of various furaquinocins, including F, against HeLa S3 and B16 melanoma cells. These studies highlight the potential of furaquinocins in cancer therapy (Ishibashi et al., 1991); (Komiyama et al., 1990).
Eigenschaften
CAS-Nummer |
134985-01-6 |
|---|---|
Produktname |
Furaquinocin F |
Molekularformel |
C12H21NO4 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
4-hydroxy-3-[(E)-5-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O6/c1-11(10-23)7-6-8-22(4)13(3)28-21-16-14(9-15(24)17(21)22)19(26)20(27-5)12(2)18(16)25/h7,9,13,23-24H,6,8,10H2,1-5H3/b11-7+ |
InChI-Schlüssel |
CHECMYQEPPEBEW-YRNVUSSQSA-N |
Isomerische SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CC/C=C(\C)/CO |
SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)CO |
Kanonische SMILES |
CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)CCC=C(C)CO |
Synonyme |
furaquinocin F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)




![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)